5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Description
Historical Context and Evolution of Pyrano[4,3-b]pyridine Chemistry
The chemistry of pyranopyridines, a class of compounds featuring a fused pyran and pyridine (B92270) ring, has a rich history rooted in the broader field of heterocyclic chemistry. The synthesis of the core pyranopyridine structure has been an area of active investigation, with various synthetic strategies developed over the years. These methods often involve multi-step reactions, including condensation and cyclization processes, to construct the fused ring system.
Early research into pyranopyridine derivatives was largely focused on their synthesis and the exploration of their fundamental chemical reactivity. Over time, as the biological potential of heterocyclic compounds became more apparent, the focus shifted towards the development of pyranopyridine derivatives with potential therapeutic applications. This has led to the synthesis of a diverse library of pyranopyridine compounds with various substituents, each designed to probe specific biological targets. The ongoing interest in these compounds underscores the importance of continued research in the field of medicinal chemistry to discover and develop new drugs for unmet medical needs.
Architectural Significance of the 5H-Pyrano[4,3-b]pyridin-5-one Core in Heterocyclic Chemistry
The 5H-pyrano[4,3-b]pyridin-5-one core is a structurally significant motif in heterocyclic chemistry. This fused bicyclic system combines the structural features of both a pyranone and a pyridine ring. The pyranone moiety provides a lactone functional group, which can participate in various chemical transformations and interactions. The pyridine ring, a ubiquitous feature in many biologically active molecules, imparts a degree of aromaticity and provides a nitrogen atom that can act as a hydrogen bond acceptor.
The fusion of these two rings results in a relatively planar and rigid scaffold. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The specific arrangement of the pyran and pyridine rings in the [4,3-b] fusion pattern creates a unique distribution of electron density and steric bulk, which can be further modulated by the introduction of substituents.
The architectural features of the 5H-pyrano[4,3-b]pyridin-5-one core make it an attractive scaffold for the development of compounds with a wide range of potential applications. Its structural rigidity, coupled with the presence of key functional groups, provides a solid foundation for the design of molecules with specific biological activities.
Current Research Landscape and Future Prospects for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
While specific research on 7-methyl-5H-pyrano[4,3-b]pyridin-5-one is still emerging, the broader class of pyranopyridine derivatives has been the subject of considerable investigation, revealing a range of biological activities. These studies provide a strong indication of the potential therapeutic applications for this compound and its analogs.
Research into structurally related pyranopyridine derivatives has demonstrated their potential as antimicrobial, anti-inflammatory, and antiviral agents. For instance, certain pyranopyridine derivatives have shown potent activity against various strains of bacteria and fungi. ontosight.ai Additionally, some have been investigated for their anti-inflammatory properties, with promising results in reducing inflammation. ontosight.ai
The synthesis of substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones, a closely related class of compounds, has been achieved through efficient domino Knoevenagel condensation/6π-electron electrocyclization reactions. nih.gov Subsequent evaluation of their in vitro antiproliferative and cytotoxic activities against human neuroblastoma cells revealed IC50 values ranging from 6.7 to >200µM. nih.gov This suggests that the pyranopyridine scaffold, including the 7-methyl substituted variant, could be a promising starting point for the development of novel anticancer agents.
The future prospects for 7-methyl-5H-pyrano[4,3-b]pyridin-5-one are bright. Further research is needed to fully elucidate its pharmacological profile and to optimize its structure for improved efficacy and safety. The development of efficient and scalable synthetic routes will be crucial for advancing the investigation of this compound and its derivatives. As our understanding of the biological targets of pyranopyridines grows, so too will the potential for developing novel therapeutics based on this promising scaffold.
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrano[4,3-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-5-8-7(9(11)12-6)3-2-4-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKQFBOJGNEPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434820 | |
| Record name | 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-83-7 | |
| Record name | 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into the Formation of 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl and Analogues
Proposed Reaction Pathways and Elucidation of Intermediates
The formation of the 5H-pyrano[4,3-b]pyridin-5-one ring system is often achieved through multi-component reactions, which offer a highly efficient approach to constructing complex molecular architectures in a single step. While the specific starting materials may vary, a general mechanistic theme involves a cascade of reactions, typically initiated by a condensation reaction, followed by cyclization and subsequent aromatization or rearrangement.
One plausible pathway for the formation of pyranopyridine derivatives involves an initial Knoevenagel condensation . This reaction occurs between an active methylene (B1212753) compound and an aldehyde or ketone, yielding a more reactive intermediate. For instance, in the synthesis of related pyranopyrazole systems, the reaction sequence is initiated by a Knoevenagel condensation, which is then followed by a Michael addition and a final cyclization step. nih.gov
Another commonly proposed mechanism, particularly for fused pyridine (B92270) ring systems, involves a [4+2] cycloaddition reaction , also known as a Diels-Alder reaction. In the biosynthesis of certain natural products containing a pyridine ring, hetero-Diels-Alderases catalyze this type of transformation to form the six-membered nitrogen-containing ring. nih.gov For the synthesis of pyrrolo[3,4-b]pyridin-5-one, a related heterocyclic system, a cascade reaction involving an N-acylation followed by an aza Diels-Alder cycloaddition has been proposed. mdpi.com
In the context of forming the pyranone portion of the fused ring system, intramolecular cyclization is a key step. For example, the synthesis of pyrimidines containing an allomaltol fragment, which features a pyran-4-one ring, involves the intramolecular cyclization of a guanidine (B92328) moiety with a carbonyl group to form the target pyrimidine (B1678525) ring. beilstein-journals.org
The elucidation of intermediates in these complex reaction cascades is often challenging due to their transient nature. However, in some cases, intermediates have been isolated and characterized. For example, in the synthesis of certain pyrazolo[3,4-b]pyridines, Michael adducts have been successfully isolated, providing strong evidence for the proposed reaction pathway.
A summary of common reaction steps in the formation of pyranopyridine analogues is presented in the table below.
| Step | Reaction Type | Description |
| 1 | Knoevenagel Condensation | Reaction between an active methylene compound and a carbonyl compound to form a C=C bond. nih.gov |
| 2 | Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov |
| 3 | Cyclization | Intramolecular reaction leading to the formation of a ring structure. nih.govbeilstein-journals.org |
| 4 | [4+2] Cycloaddition | A concerted reaction between a diene and a dienophile to form a six-membered ring. nih.govmdpi.com |
| 5 | Dehydration/Aromatization | Elimination of a water molecule to form a stable aromatic ring. |
Stereochemical Aspects of Pyrano[4,3-b]pyridine Ring Formation
The stereochemical outcome of the pyrano[4,3-b]pyridine ring formation is a critical aspect, particularly when chiral centers are generated during the reaction. The diastereoselectivity of these reactions is often influenced by the nature of the starting materials, the reaction conditions, and the catalysts employed.
In many multi-component reactions leading to fused heterocyclic systems, the relative stereochemistry of the newly formed chiral centers is controlled by thermodynamic and kinetic factors during the cyclization steps. For instance, in the synthesis of some pyrano[2,3-d]pyrimidine derivatives, excellent diastereoselectivity has been achieved, with the formation of specific cis isomers. nih.gov This stereocontrol is often attributed to the transition state geometry of the key cyclization step.
The use of chiral catalysts can induce enantioselectivity in the formation of pyranopyridine and related structures. While specific studies on the enantioselective synthesis of 7-methyl-5H-pyrano[4,3-b]pyridin-5-one are limited, research on analogous systems provides valuable insights. For example, the enantioselective Michael addition of cyclic 1,3-dicarbonyl compounds to 2-enoylpyridine N-oxides, catalyzed by a chiral pybox-diph-Zn(II) complex, has been shown to produce Michael adducts with high enantiomeric excess. researchgate.net These adducts can then be transformed into biologically active hexahydroquinolines, demonstrating the potential for stereocontrolled synthesis of pyridine-containing heterocycles.
A plausible transition-state model is often proposed to explain the observed stereochemical outcome. This model considers the coordination of the substrates to the chiral catalyst and the steric and electronic interactions that favor the formation of one stereoisomer over the other. researchgate.net
Catalytic Roles and Mechanisms in Pyranopyridine Synthesis
Catalysis plays a pivotal role in the synthesis of pyranopyridines and their analogues, often enhancing reaction rates, improving yields, and influencing selectivity. A wide range of catalysts, including acids, bases, organocatalysts, and metal-based catalysts, have been employed in these transformations.
Acid and Base Catalysis: Simple acids and bases are frequently used to promote the key bond-forming steps. For instance, p-toluenesulfonic acid (PTSA) has been effectively used to catalyze the synthesis of benzopyrano-pyrimidine derivatives. The proposed mechanism involves the initial protonation of a carbonyl group by PTSA, which activates it for subsequent nucleophilic attack. mdpi.com Similarly, bases can facilitate deprotonation steps, generating nucleophiles that are essential for condensation and addition reactions.
Organocatalysis: Organocatalysts have emerged as a powerful tool in asymmetric synthesis. In the context of pyranopyrimidine synthesis, organocatalysts can activate substrates through the formation of iminium or enamine intermediates, thereby controlling the stereochemical outcome of the reaction.
Metal Catalysis: A diverse array of metal-based catalysts, including both homogeneous and heterogeneous systems, have been utilized for the synthesis of pyranopyridine and related heterocycles. These catalysts can function as Lewis acids to activate carbonyl groups or can participate in catalytic cycles involving oxidative addition and reductive elimination steps. For example, nano-magnetic metal-organic frameworks have been employed as efficient catalysts in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov The catalytic vapor phase synthesis of pyridine itself often relies on heterogeneous catalysts like HZSM-5, where reactants are adsorbed onto catalytic sites, undergo cyclization, and are then desorbed. researchgate.net
The table below summarizes various catalysts and their proposed roles in the synthesis of pyranopyridine and related heterocyclic systems.
| Catalyst Type | Example | Proposed Role | Reference |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | Protonation and activation of carbonyl groups. | mdpi.com |
| Heterogeneous Catalyst | Nano-magnetic metal-organic frameworks | Lewis acid activation of reactants. | nih.gov |
| Heterogeneous Catalyst | HZSM-5 | Adsorption of reactants and facilitation of cyclization. | researchgate.net |
| Chiral Metal Complex | pybox-diph-Zn(II) | Asymmetric induction in Michael addition reactions. | researchgate.net |
Sophisticated Analytical and Spectroscopic Characterization of 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of the 5H-pyrano[4,3-b]pyridin-5-one core.
In ¹H NMR spectra of these derivatives, the chemical shifts (δ) of protons provide insight into their electronic environment. For instance, in a related 3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one, the methyl protons appear as singlets at δ 2.62 and 2.68 ppm, while the aromatic protons resonate further downfield between δ 7.42 and 9.33 ppm. researchgate.net The proton on the pyridine (B92270) ring (H-4) is typically observed at a significantly downfield chemical shift, often above 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atom and carbonyl group. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C-5) of the pyranone ring is characteristically found at a very downfield chemical shift, often in the range of δ 160-170 ppm. mdpi.com The methyl group carbon (at position 7) would be expected to resonate in the aliphatic region, typically around δ 20-25 ppm. mdpi.com The chemical shifts of aromatic and heterocyclic carbons provide a detailed map of the molecule's connectivity. For example, in a series of 7-aryl-5-methyl-3H-thiazolo[4,5-b]pyridin-2-ones, the methyl carbon signal appears consistently around δ 23.8 ppm, while the carbons of the fused pyridine ring appear between δ 115 and 165 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one | 2.62 (s, 3H), 2.68 (s, 3H), 7.42 (m, 1H), 7.52 (d, 1H), 7.65 (d, 1H), 7.79 (m, 1H), 9.33 (s, 1H) | Not provided | researchgate.net |
| Ethyl 2-methyl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carboxylate | 1.3 (t, 3H), 2.62 (s, 3H), 4.8 (m, 2H), 7.30–7.33 (m, 1H), 7.65 (m, 1H), 7.92 (d, 1H), 8.90 (s, 1H) | Not provided | researchgate.net |
| 7-(4-Chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 2.49 (s, 3H, CH₃), 7.20 (s, 1H, CH), 7.61–7.68 (m, 4H, arom.), 12.64 (s, 1H, NH) | 23.8, 117.4, 120.1, 129.6, 129.7, 134.7, 135.8, 142.1, 156.6, 160.1, 163.4 | mdpi.com |
Vibrational Spectroscopy (IR) and Mass Spectrometry (MS) Applications
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is invaluable for identifying the functional groups present in a molecule. For derivatives of 7-methyl-5H-pyrano[4,3-b]pyridin-5-one, the most prominent absorption band is that of the α,β-unsaturated lactone (pyranone) carbonyl group (C=O). This typically appears as a strong band in the region of 1650-1720 cm⁻¹. beilstein-journals.orgekb.eg Other characteristic bands include C=N and C=C stretching vibrations from the pyridine and pyran rings, usually found in the 1500-1650 cm⁻¹ region, and C-O stretching vibrations between 1000-1300 cm⁻¹. nih.gov
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the HRMS (ESI) data for 3-acetyl-2-methyl-5H-chromeno[4,3-b]pyridin-5-one showed an [M+H]⁺ ion at m/z = 254.0820, which corresponds to the calculated mass for C₁₅H₁₂NO₃ (254.0817), confirming its elemental composition. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural clues, helping to corroborate the proposed structure.
Table 2: Key Spectroscopic Data for Pyrano[4,3-b]pyridine Derivatives and Analogs
| Technique | Characteristic Feature | Typical Range/Value | Source |
|---|---|---|---|
| IR Spectroscopy | Carbonyl (C=O) stretch of pyranone | 1650-1720 cm⁻¹ | beilstein-journals.orgekb.eg |
| C=N / C=C aromatic stretches | 1500-1650 cm⁻¹ | nih.gov | |
| Amino group (N-H) stretch | 3200-3500 cm⁻¹ | nih.gov |
| Mass Spectrometry | Molecular Ion Peak (M⁺) or [M+H]⁺ | Corresponds to the molecular weight | researchgate.netmdpi.com |
X-ray Crystallography for Absolute Structure Determination
While NMR, IR, and MS provide compelling evidence for a molecular structure, single-crystal X-ray crystallography offers the definitive and unambiguous determination of the absolute structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the connectivity and stereochemistry of the molecule.
For related heterocyclic systems, X-ray diffraction analysis has been crucial for structural confirmation. For example, the crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net Such studies reveal important structural details, like the planarity of the fused ring system and the dihedral angles between different ring components. nih.govresearchgate.net The dihedral angle between the pyran and phenyl rings in one 4H-pyran derivative was found to be 87.8(1)°. researchgate.net This information is critical for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which influence the material's physical properties. nih.gov
Table 3: Crystallographic Data for a Related Pyrano[4,3-b]pyran Derivative
| Parameter | 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₃ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 10.707(5) | researchgate.net |
| b (Å) | 8.749(5) | researchgate.net |
| c (Å) | 15.002(6) | researchgate.net |
| **β (°) ** | 103.65(2) | researchgate.net |
| **Volume (ų) ** | 1365.7(12) | researchgate.net |
| Z | 4 | researchgate.net |
Elemental Analysis and Chromatographic Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the empirical and molecular formula of the synthesized compound, thereby confirming its purity. For many newly synthesized pyranopyridine derivatives, elemental analysis is a standard characterization technique reported alongside spectroscopic data. mdpi.comekb.eg
Chromatographic techniques are essential for assessing the purity of the final compound and for monitoring the progress of a reaction. Thin-Layer Chromatography (TLC) is a rapid and simple method used to determine the number of components in a mixture. ekb.eg For purification, column chromatography is often employed to separate the desired product from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound with high accuracy.
Table 4: Example Elemental Analysis Data for a Pyrano[2,3-b]pyridine Derivative
| Compound | Elemental Analysis | Source |
|---|---|---|
| 3'-acetyl-5'-amino-7'-(4-chlorophenyl)-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile (C₂₅H₁₇ClN₄O₃) | Calculated: C, 65.72; H, 3.75; N, 12.26 | ekb.eg |
Structure Activity Relationship Sar and Molecular Design Principles for 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl Analogues
Impact of Substituent Modifications on Molecular Properties
The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of various substituents. nih.gov Structure-activity relationship (SAR) studies on related heterocyclic systems provide valuable insights into how modifications to the 5H-Pyrano[4,3-b]pyridin-5-one core could impact molecular properties.
Generally, in pyridine-based compounds, the introduction of specific functional groups can enhance biological efficacy. For instance, the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) has been found to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the addition of halogen atoms or particularly bulky substituent groups often leads to a decrease in biological activity. nih.gov
In a study on isothiazolo[4,3-b]pyridines, another class of fused pyridine heterocycles, modifications to the pyridine part of the molecule were explored. nih.gov This research led to the discovery that adding a 3,4-dimethoxyphenyl group at a key position resulted in a derivative with low nanomolar binding affinity to its target kinase and potent antiviral activity. nih.gov This highlights the principle that targeted modifications, even on the pyridine ring itself, can dramatically influence the molecule's interaction with biological targets.
These findings suggest that for analogues of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, strategic placement of hydrogen-bond donors and acceptors, as well as carefully selected aromatic groups, could be a key strategy for optimizing their desired molecular properties.
Table 1: General Impact of Substituent Groups on the Activity of Pyridine-Based Compounds
| Substituent Type | General Effect on Biological Activity | Rationale / Observation | Source(s) |
|---|---|---|---|
| -OH, -NH2, -C=O, -OMe | Often enhances activity | Can participate in key hydrogen bonding or electrostatic interactions with biological targets. | nih.gov |
| Halogens (F, Cl, Br, I) | Often decreases activity | May alter electronic properties or introduce unfavorable steric interactions. | nih.gov |
| Bulky Groups | Often decreases activity | Can cause steric hindrance, preventing the molecule from fitting into the target's binding site. | nih.gov |
Ligand-Based and Structure-Based Design Methodologies
The rational design of novel analogues of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- utilizes two primary computational strategies: ligand-based and structure-based drug design. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a set of molecules known to be active and identifying the common chemical features, known as a pharmacophore, that are essential for their biological activity. Quantitative structure-activity relationship (QSAR) studies are a form of LBDD that correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme has been determined, typically through methods like X-ray crystallography or NMR. nih.gov This powerful technique allows for the design of molecules that can fit precisely into the target's binding site, maximizing interactions and leading to higher potency and selectivity. For instance, in the development of inhibitors for the c-Met kinase, a structure-based approach was used to design a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which are structurally related to the pyranopyridinone core. nih.gov This process involved using computer-aided drug design to identify a lead compound, which was then synthetically modified to improve its activity. nih.gov Similarly, new pyrano[3,2-c]pyridine series have been designed and synthesized based on the pharmacophoric features of known anticancer agents that inhibit targets like EGFR and VEGFR-2. nih.gov
Computational Approaches to SAR: Molecular Docking and Binding Energy Calculations
Molecular docking is a key computational tool in structure-based drug design that predicts the preferred orientation of a molecule when bound to a target protein. scispace.comnih.gov This simulation helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction. mdpi.com
This methodology has been widely applied to pyridine-containing heterocyclic systems to understand their mechanism of action.
Target Interaction: In one study, derivatives of pyrano[3,2-c]pyridine were docked into the active sites of the EGFR and VEGFR-2 kinase enzymes to explain their cytotoxic activity. ekb.eg The docking results revealed how the most promising compound formed key interactions within the binding pockets of these cancer-related targets. ekb.eg
Binding Energy Correlation: Research on pyridine derivatives as anticoagulants demonstrated a direct correlation between the binding scores calculated by docking software and the experimentally measured anticoagulant activity. scispace.com
Elucidating Binding Modes: For a series of pyrazine (B50134) linked 2-aminobenzamides, molecular docking followed by molecular dynamics simulations and binding free-energy calculations was performed. nih.gov This multi-step computational approach provided a robust model for predicting the inhibitory activity of the compounds against different histone deacetylase (HDAC) isoforms. nih.gov The analysis revealed that the inhibitors occupy a specific channel in the enzyme, with a key functional group binding to a zinc ion at the bottom of the active site. nih.gov
These computational studies provide atomic-level insights into the structure-activity relationship, guiding the rational design of more effective analogues.
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| Pyrano[4″,3″:4′,5′]pyrido[...]thieno[3,2-d]pyrimidines | GABA-A Receptor | -7.5 (for Diazepam control) to -9.1 | Phe200, Tyr205, Ala201, Tyr97 | mdpi.com |
| Pyridine Semicarbazones | Thrombin | -36.2 to -38.7 (DOCK Energy Score) | Not specified, but OH at 3-position noted as important for binding. | scispace.com |
| Pyrano[3,2-c]pyridine derivative | EGFR | Not specified | Met769, Lys721 | ekb.eg |
Theoretical Prediction of Tautomeric Equilibria in Pyranopyridinones
Tautomers are structural isomers of chemical compounds that readily interconvert. For heterocyclic molecules like pyranopyridinones, understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical properties and biological activities. The dominant tautomeric form can affect how the molecule binds to a biological target. nih.gov
Quantum chemistry methods are used to predict the relative stability of different tautomeric forms. nih.gov These calculations can determine the Gibbs free energies of each tautomer in the gas phase and in different solvents, allowing for the prediction of their equilibrium populations. nih.govnih.gov
A key tautomerism in this class of compounds is the pyridone–pyridol equilibrium. A study on 2-hydroxypyridines with annelated (fused) rings, including a 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine, investigated this phenomenon. rsc.org The research found that the size of the fused ring significantly impacts the tautomeric equilibrium. Replacing a five-membered fused ring with a six-membered pyrano ring was found to reduce the ratio of the pyridol form to the pyridone form by a factor of 15–30. rsc.org This effect was attributed in part to a type of ring strain present in the five-membered ring that is absent in the six-membered ring. rsc.org This strain is relieved upon conversion to the pyridol tautomer, thus favoring it in the five-membered ring system. rsc.org Such theoretical predictions are vital for understanding the intrinsic properties of the 5H-Pyrano[4,3-b]pyridin-5-one scaffold and predicting its behavior in biological systems.
Advanced Computational and Theoretical Studies of 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-. These calculations provide insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity indices.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, the pyranone ring, with its electron-withdrawing carbonyl group, and the pyridine (B92270) ring, with its electronegative nitrogen atom, are expected to significantly influence the energies and localizations of these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, the MEP would likely show negative potential (red regions) around the carbonyl oxygen and the pyridine nitrogen, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Global Reactivity Descriptors for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (LUMO-HOMO) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, MD simulations can provide valuable insights into its conformational flexibility and preferred spatial arrangements, which are crucial for its interaction with biological targets. nih.gov
The fused ring system of 5H-Pyrano[4,3-b]pyridin-5-one imparts a degree of rigidity to the molecule. However, some degree of flexibility may exist, particularly concerning the planarity of the bicyclic system and the orientation of the methyl group. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them.
By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, it is possible to understand how the surrounding medium influences its conformation. The results of these simulations can be analyzed to determine key structural parameters like bond lengths, bond angles, and dihedral angles, and how they fluctuate over time. This information is critical for understanding the molecule's shape and how it might fit into the binding pocket of a receptor.
Prediction of Spectroscopic Signatures
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-. These predictions are based on the calculated electron density around each nucleus. The predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this molecule, distinct signals would be expected for the methyl protons and the aromatic protons on the pyridine and pyran rings.
Infrared (IR) Spectroscopy: The vibrational frequencies of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- can be calculated to predict its IR spectrum. rsc.org Characteristic peaks would be expected for the C=O stretching of the lactone, C-O-C stretching of the pyran ring, and C=N and C=C stretching vibrations of the pyridine and pyran rings. chemrxiv.org These predicted frequencies can aid in the interpretation of experimental IR spectra. goettingen-research-online.de
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. nih.gov The predicted λmax values correspond to the electronic excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. The fused aromatic system is expected to result in absorption bands in the UV region. researchgate.net
Table 2: Predicted Spectroscopic Data for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Methyl protons: 2.3-2.5; Aromatic protons: 7.0-8.5 |
| 13C NMR | Chemical Shift (ppm) | Carbonyl carbon: 160-165; Aromatic carbons: 110-150 |
| IR | Wavenumber (cm-1) | C=O stretch: ~1720; C-O-C stretch: ~1250 |
In Silico ADME Analysis and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a critical component of modern drug discovery, providing early predictions of a compound's pharmacokinetic properties. nih.gov These predictions help to identify potential liabilities and guide the optimization of drug candidates.
For 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, various computational models can be used to predict its ADME profile. Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Other important pharmacokinetic parameters that can be predicted include:
Aqueous Solubility: This affects the absorption and formulation of a drug.
Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.
CYP450 Enzyme Inhibition: Predicting interactions with cytochrome P450 enzymes is important for assessing potential drug-drug interactions.
Plasma Protein Binding: The extent of binding to plasma proteins influences the free drug concentration available to exert its pharmacological effect.
These in silico predictions provide a comprehensive pharmacokinetic profile of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-, allowing for an early assessment of its potential as an orally bioavailable drug. auctoresonline.org
Table 3: Predicted ADME Properties for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (Illustrative Data)
| Property | Predicted Value | Compliance |
|---|---|---|
| Molecular Weight | < 500 | Yes |
| logP | < 5 | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 3 | Yes |
| Lipinski's Rule of Five | Compliant | Yes |
| Aqueous Solubility | Moderate | - |
Chemical Derivatization and Functionalization Strategies for the 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl Scaffold
Regioselective Functionalization of the Pyranone and Pyridine (B92270) Rings
The distinct electronic nature of the pyranone and pyridine rings within the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold allows for regioselective functionalization. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly after activation, while the pyranone ring can undergo reactions typical of α,β-unsaturated lactones.
Functionalization of the Pyridine Ring:
The pyridine moiety offers several positions for functionalization. The nitrogen atom can be quaternized, which in turn activates the ring towards nucleophilic substitution. Direct C-H functionalization of pyridine rings is a well-established strategy in organic synthesis. For the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold, electrophilic aromatic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. However, nucleophilic aromatic substitution (SNAr) can be achieved if a suitable leaving group is present on the pyridine ring. Halogenation of the pyridine ring, followed by cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, can introduce a wide range of substituents.
Functionalization of the Pyranone Ring:
The pyranone ring contains an α,β-unsaturated lactone system, which is a versatile functionality for various chemical transformations. The double bond can undergo Michael addition with a variety of nucleophiles, including amines, thiols, and carbanions. This reaction allows for the introduction of diverse side chains at the C8-position. The carbonyl group of the lactone can react with nucleophiles, leading to ring-opening or modification of the carbonyl itself. Furthermore, the methyl group at the C7-position can potentially be functionalized through condensation reactions after deprotonation with a strong base.
A study on the related pyrano[4,3-b]pyran-5(4H)-one framework demonstrated that the position analogous to C8 in the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one could be functionalized through a multi-step sequence involving iodocyclization followed by palladium-mediated cross-coupling reactions. nih.gov This suggests that similar strategies could be employed for the regioselective functionalization of the pyranone ring in the target scaffold.
Potential Regioselective Reactions:
| Ring System | Reaction Type | Potential Position of Functionalization | Reagents and Conditions |
| Pyridine | Nucleophilic Aromatic Substitution | C2, C4 | Halogenating agent (e.g., NBS, NCS), followed by nucleophile |
| Pyridine | C-H Activation/Functionalization | C2, C3, C4 | Transition metal catalyst (e.g., Pd, Rh, Ir), directing group may be required |
| Pyranone | Michael Addition | C8 | Nucleophiles (e.g., R₂NH, RSH, Grignard reagents) in the presence of a base |
| Pyranone | Aldol Condensation | C7-methyl group | Aldehydes or ketones in the presence of a base |
Synthesis of Hybrid Heterocyclic Systems Incorporating the 5H-Pyrano[4,3-b]pyridin-5-one Core
The 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold can serve as a valuable building block for the synthesis of more complex, hybrid heterocyclic systems. nih.gov Such hybrid molecules, which combine two or more pharmacophoric units, often exhibit enhanced biological activity or novel mechanisms of action.
One common strategy involves the fusion of another heterocyclic ring onto the existing pyranopyridinone framework. For instance, the functional groups introduced through regioselective functionalization (as discussed in section 7.1) can be utilized for subsequent cyclization reactions. An amino group introduced on the pyridine ring could be condensed with a β-dicarbonyl compound to form a fused pyrimidine (B1678525) ring, leading to a pyrido[4,3-e]pyrano[3,2-b]pyrimidine system.
Another approach is to use the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one as a precursor for multicomponent reactions. These reactions allow for the rapid construction of complex molecules in a single step. For example, a derivative of the scaffold with a reactive functional group could be reacted with two or more other components to generate a novel hybrid heterocyclic system.
Research on related pyranopyrimidine scaffolds has demonstrated the feasibility of synthesizing fused heterocyclic systems. For instance, pyrano[2,3-d]pyrimidine derivatives have been used to create more complex structures with potential therapeutic applications. nih.govacs.org These studies provide a conceptual framework for the design and synthesis of hybrid systems based on the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one core.
Examples of Potential Hybrid Systems:
| Starting Scaffold | Fused Heterocycle | Potential Synthetic Strategy |
| Aminated 7-methyl-5H-pyrano[4,3-b]pyridin-5-one | Pyrimidine | Condensation with β-dicarbonyl compounds |
| Halogenated 7-methyl-5H-pyrano[4,3-b]pyridin-5-one | Thiophene | Gewald reaction with a cyanoacetamide and sulfur |
| 7-methyl-5H-pyrano[4,3-b]pyridin-5-one with an aldehyde group | Imidazole | Reaction with an o-phenylenediamine |
Post-Synthetic Modification Reactions
Post-synthetic modification refers to the chemical transformation of a pre-formed scaffold to introduce new functional groups or to build more complex structures. This approach is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.
For the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold, post-synthetic modifications can be performed on various parts of the molecule. The lactone ring can be opened by hydrolysis or aminolysis to yield the corresponding carboxylic acid or amide derivatives of the pyridine core. These derivatives can then be further functionalized using standard peptide coupling or other condensation reactions.
The methyl group at C7 can also be a target for post-synthetic modification. For example, it could be halogenated and then subjected to nucleophilic substitution to introduce a variety of functional groups.
A study on the post-modification of a furo[2,3-c]pyridine (B168854) skeleton, a related heterocyclic system, demonstrated the feasibility of such strategies. nih.gov In this work, an unusual product from a Groebke–Blackburn–Bienaymé multicomponent reaction was further modified to create a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine system. nih.gov This highlights the potential for post-synthetic modifications to generate significant molecular diversity from a common core structure.
Emerging Research Avenues and Potential Applications of the 5h Pyrano 4,3 B Pyridin 5 One, 7 Methyl Scaffold in Materials Science and Chemical Biology
Development of Novel Functional Materials (e.g., Dyes, Optical Materials)
The rigid, fused heterocyclic structure of the pyranopyridine core is a subject of growing interest in materials science, particularly for the development of novel functional materials. While research specifically on 7-methyl-5H-pyrano[4,3-b]pyridin-5-one is still emerging, studies on structurally analogous compounds, such as chromeno[4,3-b]pyridin-5-ones, provide insight into the potential of this scaffold. These related compounds have demonstrated notable photophysical properties, including significant Stokes shifts (the difference between the maximum absorption and emission wavelengths), a desirable characteristic for fluorescent dyes and optical materials as it minimizes self-absorption. researchgate.net
The investigation of 2-substituted 4-trifluoromethyl-5H-chromeno[4,3-b]pyridin-5-ones revealed that these molecules exhibit large Stokes shifts, ranging from 30 to 130 nm, which is attributed to an intramolecular charge transfer (ICT) state. researchgate.net Such properties are crucial for applications in fields like organic light-emitting diodes (OLEDs), where efficient light emission and color purity are paramount. The planar geometry of these fused systems is advantageous for minimizing non-radiative energy losses in such devices. acs.org The exploration of the pyranopyridine scaffold could lead to the creation of new dyes with tunable optical properties, potentially serving as sensors, imaging agents, or components in advanced optical and electronic materials. acs.org
Applications in Catalysis and Chemical Transformations
The application of the 5H-Pyrano[4,3-b]pyridin-5-one scaffold as a catalyst in chemical transformations is a largely unexplored and nascent field of research. Current scientific literature extensively covers the synthesis of pyranopyridines and related heterocyclic systems, often employing a wide range of catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These synthetic methods focus on building the pyranopyridine core itself.
However, there is a lack of published research demonstrating the use of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- or its derivatives as organocatalysts or ligands in metal-catalyzed reactions. Heterocyclic compounds are known to have applications as organocatalysts and chiral ligands in asymmetric synthesis, but this potential has not yet been realized for the pyranopyridine scaffold. Future research could explore the potential of the nitrogen atom in the pyridine (B92270) ring and the oxygen in the pyran ring to act as coordination sites for metals or to participate in catalytic cycles, opening a new avenue for the application of this compound class.
Scaffold Exploration in Chemical Probe Development
The 5H-Pyrano[4,3-b]pyridin-5-one scaffold represents a promising framework for the development of chemical probes, which are essential tools for studying complex biological systems. The structural characteristics of pyranopyridines make them suitable for derivatization, allowing for the introduction of various functional groups to modulate their biological activity and target specificity. Derivatives of the related pyrano[4,3-b]pyridine core are being investigated for their potential in medicinal chemistry, which often overlaps with chemical probe development.
For instance, compounds with a similar heterocyclic core have been suggested as research tools for investigating enzyme interactions and cellular pathways. The development of probes often involves creating molecules that can bind to specific biological targets, such as proteins or nucleic acids, and report on this interaction, often through a fluorescent signal. Given the fluorescent properties observed in analogous chromenopyridine systems, the 5H-pyrano[4,3-b]pyridin-5-one scaffold could be functionalized to create probes for bioimaging or target validation in drug discovery. researchgate.net Molecular docking studies on related thiazolo[4,5-b]pyridines to understand binding interactions with biological targets further underscore the potential of these scaffolds in designing targeted molecular probes.
Green Chemistry Innovations in Pyranopyridine Synthesis
Significant progress has been made in developing environmentally friendly or "green" synthetic routes to pyranopyridine and related fused heterocyclic systems. These methods prioritize efficiency, safety, and the reduction of hazardous waste. Key innovations include one-pot multicomponent reactions (MCRs), the use of eco-friendly solvents, and alternative energy sources like microwave irradiation. researchgate.net
The table below summarizes various green chemistry approaches used for the synthesis of related pyranopyridine structures.
| Method | Reactants | Catalyst/Medium | Key Advantages | Reference |
| One-Pot Multicomponent Reaction | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate (B1210297) | Ethanol (B145695) / Microwave Irradiation | Rapid reaction times (2–7 min), high efficiency. | researchgate.net |
| One-Pot Synthesis | 4-chloro-3-formyl coumarin (B35378), active methylene (B1212753) compounds, ammonium acetate | Ethanol / Et3N | Good yields, no chromatographic separation needed, absence of heavy metal catalysts. | |
| Catalytic Oxidation | 2,3-cyclopentenopyridine analogues | Mn(OTf)2 / Water | Use of water as a green solvent, high yield, excellent chemoselectivity. | |
| Q-tube-Assisted Cyclocondensation | 3-oxo-2-arylhydrazonopropanals, chroman-4-one, ammonium acetate | Q-tube (high-pressure system) | Safe, broad substrate scope, simple work-up, high atom economy. |
Q & A
Q. What are the most efficient synthetic routes for 7-methyl-5H-pyrano[4,3-b]pyridin-5-one, and how do reaction conditions impact yield?
A green synthesis method involves reacting 4-chloro-3-formylcoumarin with active methylene compounds (e.g., cyclic ketones) in ethanol at 60°C using sodium acetate and ammonium chloride as catalysts. This approach avoids toxic solvents, heavy metals, and chromatographic purification, achieving yields of 75–85% . Key optimized parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility, eco-friendly |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Catalyst | NaOAc/NH₄Cl | Facilitates cyclization |
| Purification | Recrystallization (EtOH) | Reduces procedural complexity |
Alternative routes involve Vilsmeier-Heck reactions for precursor synthesis .
Q. How is the structural identity of 7-methyl-5H-pyrano[4,3-b]pyridin-5-one confirmed experimentally?
Structural elucidation relies on multi-spectroscopic techniques:
- ¹H/¹³C NMR : Methyl groups at δ 2.4–2.6 ppm (singlet) and pyranone carbonyl at δ 165–170 ppm .
- HRMS : Molecular ion peaks matching calculated [M+H]⁺ (e.g., m/z 215.0584 for C₁₀H₉NO₂) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with planar pyrano-pyridinone cores and intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the lattice .
For derivatives, substituent-specific shifts (e.g., phenyl groups at δ 7.2–7.8 ppm) are critical for validation .
Q. What green chemistry principles apply to the synthesis of this compound?
The ethanol-based method adheres to green chemistry by:
- Atom economy : High incorporation of reactants into the product (>80%) .
- Waste reduction : No column chromatography; recrystallization minimizes solvent use .
- Catalyst safety : NaOAc/NH₄Cl replace toxic transition-metal catalysts .
- Energy efficiency : Moderate heating (60°C) under reflux .
Comparative studies show a 30% reduction in hazardous waste versus traditional DMF-based routes .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in forming the pyrano-pyridinone core?
The reaction proceeds via a domino mechanism:
- Knoevenagel condensation : Active methylene nucleophiles attack the formyl group of 4-chloro-3-formylcoumarin.
- Michael addition : The enolate intermediate cyclizes to form the pyran ring.
- Aromatization : Elimination of HCl yields the fused pyridinone system .
Computational studies (DFT) suggest the transition state involves a six-membered ring with a ΔG‡ of ~25 kcal/mol, favoring ethanol’s polar protic environment .
Q. How can computational modeling optimize substituent effects on photophysical properties?
TD-DFT calculations predict that electron-donating groups (e.g., –OCH₃) lower the HOMO-LUMO gap (ΔE = 3.2 eV vs. 3.5 eV for –CH₃), enhancing charge-transfer transitions. For 7-methyl derivatives, the planar geometry minimizes steric hindrance, increasing fluorescence quantum yield (Φ = 0.42) .
| Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| –CH₃ | -6.1 | -2.6 | 3.5 |
| –OCH₃ | -5.8 | -2.6 | 3.2 |
| –Cl | -6.3 | -2.8 | 3.5 |
These insights guide the design of thermally activated delayed fluorescence (TADF) emitters .
Q. What role does this compound play in designing TADF materials?
The 7-methyl derivative (PXZ-PPO) exhibits TADF due to a small singlet-triplet energy gap (ΔEₛₜ = 0.15 eV). Key properties:
- Photoluminescence : λₑₘ = 520 nm (green emission) with a lifetime of 12 µs.
- Reverse intersystem crossing (RISC) : Promoted by a twisted donor-acceptor geometry (dihedral angle = 85°) between pyridinone and phenoxazine moieties .
Applications include OLED emitters with external quantum efficiency (EQE) >15% .
Q. Are there contradictions in reported bioactivity data for pyrano-pyridinone derivatives?
Yes. While some studies report anticancer activity (IC₅₀ = 8 µM against MCF-7 cells) via topoisomerase inhibition , others note limited solubility hindering in vivo efficacy. Discrepancies arise from:
- Assay variability : Serum protein binding in cell media reduces apparent potency.
- Substituent effects : 7-Methyl derivatives show lower cytotoxicity (IC₅₀ > 50 µM) compared to chloro-substituted analogs .
Rigorous SAR studies and pharmacokinetic profiling are needed to resolve these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
